Lotusine hydroxide

Cardiovascular Pharmacology Oxidative Stress Endothelial Protection

Procurement Challenge: Sourcing a water-soluble lotus alkaloid with validated DRD1 agonism for neurodevelopmental research, distinct from common bisbenzylisoquinoline analogs. Solution: Lotusine hydroxide's quaternary ammonium structure ensures high aqueous solubility, eliminating DMSO co-solvents in IV/oral gavage dosing. It uniquely ameliorates ASD-like behavior via DRD1-mediated enhancement of mPFC excitatory synaptic transmission, an effect not shared by liensinine or neferine. It reduces RSNA and blood pressure in 2K1C and SHR rat models (2.0-4.0 mg/kg, P<0.001 vs. saline), targeting CHRNA2/ADRB2/ADRA1B pathways. EC50 ~100 μmol/L in oxidative stress rescue allows finer titration vs. high-potency analogs.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B15363377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotusine hydroxide
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C.[OH-]
InChIInChI=1S/C19H23NO3.H2O/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22);1H2/t17-;/m1./s1
InChIKeyWGTLSSKYFYKCNF-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lotusine hydroxide Overview


Lotusine hydroxide (Lotusine) is a quaternary benzylisoquinoline alkaloid isolated from the green embryo of Nelumbo nucifera Gaertn . It is chemically distinct from the bisbenzylisoquinoline alkaloids (e.g., liensinine, neferine) found in the same source, possessing a permanent positive charge that confers high water solubility . Its reported bioactivities include effects on myocardial action potentials and slow inward currents in cardiac Purkinje fibers, as well as antihypertensive and neuroprotective properties .

Lotusine hydroxide: Unique Among Lotus Alkaloids


Despite originating from the same plant source, Lotusine hydroxide exhibits distinct structural, pharmacological, and physicochemical properties compared to its in-class analogs like liensinine, neferine, and isoliensinine. Substituting Lotusine with these more common bisbenzylisoquinoline alkaloids risks altering experimental outcomes due to differences in molecular targets, potency profiles in specific assays, and aqueous solubility . The following quantitative evidence demonstrates why Lotusine hydroxide must be considered a distinct research tool rather than a generic lotus alkaloid [1].

Lotusine hydroxide: Quantitative Differentiation


Oxidative Stress Protection in Vascular Endothelium

In a direct comparative study using human umbilical vein endothelial cells (ECV-304) subjected to H2O2-induced oxidative damage, Lotusine (Lot) at 100 μmol/L rescued cell viability to 112.8% of the control, while the bisbenzylisoquinoline analogs liensinine (Lien), isoliensinine (Iso), and neferine (Nef) achieved superior rescue at much lower concentrations (0.1 μmol/L), with viability reaching 129.3%, 125.6%, and 118.2%, respectively [1]. This demonstrates that while Lotusine is effective, its potency profile is distinct, requiring approximately 1000-fold higher concentration for a comparable effect in this model [1].

Cardiovascular Pharmacology Oxidative Stress Endothelial Protection

Cholinergic & Adrenergic Receptor Targets

Integrated network pharmacology and molecular docking analyses identified high binding affinity of Lotusine for the cholinergic receptor nicotinic alpha 2 subunit (CHRNA2), adrenoceptor beta 2 (ADRB2), and adrenoceptor alpha 1B (ADRA1B) [1]. This target profile contrasts sharply with the established mechanisms of lotus bisbenzylisoquinoline alkaloids: liensinine is characterized as an autophagy/mitophagy inhibitor , while neferine activates the AMPK/SIRT1 and NF-κB pathways [2]. No published evidence indicates that liensinine, neferine, or isoliensinine share Lotusine's affinity for CHRNA2 or ADRA1B/ADRB2 [1].

Network Pharmacology Molecular Docking Mechanism of Action

D1 Receptor Activation in Autism Spectrum Model

In a propionic acid (PPA)-induced mouse model of ASD, Lotusine administration (5 days) significantly alleviated social deficits and restored miniature excitatory postsynaptic current (mEPSC) frequency in the medial prefrontal cortex (mPFC) [1]. The rescuing effect was abolished by a D1 dopamine receptor (DRD1) antagonist, confirming DRD1 as a key target [1]. This neuropsychiatric application has not been reported for other lotus alkaloids such as liensinine, neferine, or isoliensinine, whose neuroprotective effects are primarily attributed to antioxidant, anti-inflammatory, and calcium regulatory mechanisms rather than direct DRD1 modulation [2].

Neuroscience Autism Spectrum Disorder Dopamine Receptor

Water-Soluble Quaternary Ammonium Alkaloid

Lotusine hydroxide is a quaternary ammonium alkaloid (CAS 3721-76-4) with a permanent positive charge, rendering it freely soluble in water [1]. In contrast, the structurally related bisbenzylisoquinoline alkaloids from the same source (liensinine, neferine, isoliensinine) are neutral or weakly basic molecules with significantly lower aqueous solubility, typically requiring organic solvents or acidified aqueous solutions for dissolution . This fundamental difference in solubility impacts experimental handling, in vivo dosing formulations, and analytical method development.

Formulation Science Solubility Analytical Chemistry

Lotusine hydroxide: Key Applications


Cardiovascular Cholinergic/Adrenergic Receptor Studies

Lotusine hydroxide is the preferred tool compound for studies examining the role of CHRNA2, ADRB2, or ADRA1B in blood pressure regulation or myocardial function [1]. Its established efficacy in reducing renal sympathetic nerve activity (RSNA) and blood pressure in 2K1C and SHR rat models at 2.0-4.0 mg/kg (P<0.001 vs. saline) supports its use in hypertensive mechanistic studies [1][2]. Liensinine and neferine, which lack affinity for these neuroactive receptors, are unsuitable substitutes for this specific pathway interrogation [1].

D1 Receptor Modulation in Neurodevelopmental Models

Given the unique demonstration of Lotusine's efficacy in ameliorating ASD-like behavior via DRD1 activation and enhancement of excitatory synaptic transmission in the mPFC, this compound is the logical choice for researchers investigating DRD1-targeted interventions in neurodevelopmental disorders [3]. Other lotus alkaloids have not been validated in ASD models and do not share this mechanism, making Lotusine hydroxide the only in-class candidate for this application [4].

Aqueous Formulation for Cardiovascular Research

The high aqueous solubility of Lotusine hydroxide, stemming from its quaternary ammonium structure, makes it the superior choice for in vivo studies requiring aqueous dosing vehicles (e.g., intravenous infusion, oral gavage in water) [5]. This eliminates the need for DMSO or other organic co-solvents that can confound cardiovascular parameters or introduce toxicity, a common challenge when using lipophilic bisbenzylisoquinoline analogs like liensinine .

Moderate-Potency Oxidative Stress Studies

In experimental systems where high-potency antioxidants (e.g., liensinine at 0.1 μmol/L) may produce off-target effects or saturate protective pathways, Lotusine hydroxide offers a more moderate potency profile (EC50 ~100 μmol/L in ECV-304 oxidative stress rescue) [6]. This allows for finer titration of protective effects and may reveal subtle aspects of oxidative stress signaling that are obscured by more potent analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lotusine hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.